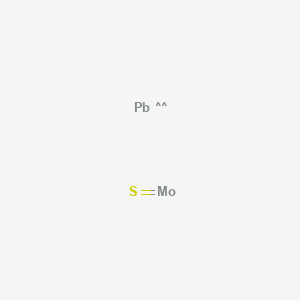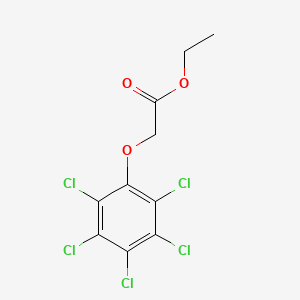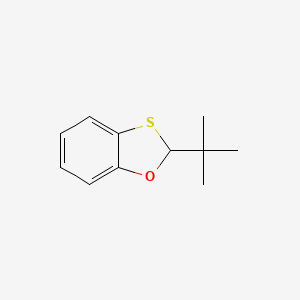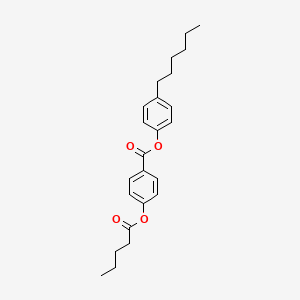
Lead--sulfanylidenemolybdenum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead–sulfanylidenemolybdenum (1/1) is a compound that combines lead, sulfur, and molybdenum
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lead–sulfanylidenemolybdenum (1/1) typically involves the reaction of lead salts with molybdenum sulfide under controlled conditions. One common method involves the use of lead nitrate and ammonium molybdate in the presence of hydrogen sulfide gas. The reaction is carried out at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
Industrial production of lead–sulfanylidenemolybdenum (1/1) may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and specific reaction vessels can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Lead–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and molybdenum oxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Lead–sulfanylidenemolybdenum (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can facilitate reduction reactions.
Substituting Agents: Halogens, acids, and bases can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxide (PbO) and molybdenum oxide (MoO3).
Reduction: Elemental lead (Pb) and molybdenum (Mo).
Substitution: Various lead and molybdenum compounds depending on the substituting agent used.
Aplicaciones Científicas De Investigación
Lead–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of lead–sulfanylidenemolybdenum (1/1) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Lead sulfide (PbS): A compound with similar lead and sulfur components but lacking molybdenum.
Molybdenum disulfide (MoS2): Contains molybdenum and sulfur but no lead.
Lead molybdate (PbMoO4): Combines lead and molybdenum but in an oxide form.
Uniqueness
Lead–sulfanylidenemolybdenum (1/1) is unique due to its combination of lead, sulfur, and molybdenum, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the combined properties of these elements are required.
Propiedades
Número CAS |
51845-94-4 |
|---|---|
Fórmula molecular |
MoPbS |
Peso molecular |
335 g/mol |
InChI |
InChI=1S/Mo.Pb.S |
Clave InChI |
IEHPXOOVZNTMMJ-UHFFFAOYSA-N |
SMILES canónico |
S=[Mo].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)

![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)
germane](/img/structure/B14645752.png)
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)


![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)


